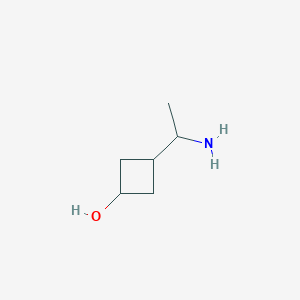
3-Bromo-4-(cyclohexyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cyclohexyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a cyclohexyloxy group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid typically involves the following steps:
Cyclohexyloxy Group Introduction: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with cyclohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(cyclohexyloxy)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid.
Reduction Products: Reduced forms of the compound, potentially altering the bromine atom or other functional groups.
Esters: Ester derivatives of the benzoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-4-(cyclohexyloxy)benzoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound can be explored for its potential biological activity and therapeutic applications.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)benzoic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl, cyclohexyloxy) on the benzoic acid ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties.
3-Bromo-4-(cyclohexyloxy)benzoic acid stands out due to the presence of the cyclohexyloxy group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
1131594-47-2 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
3-bromo-4-cyclohexyloxybenzoic acid |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
InChI Key |
YIZUJLANJZAYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)

